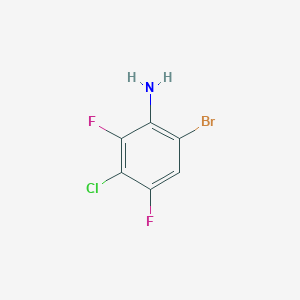

6-溴-3-氯-2,4-二氟苯胺

描述

The compound 6-Bromo-3-chloro-2,4-difluoroaniline is a halogenated aniline derivative, which is a class of compounds known for their diverse applications in the chemical industry, including pharmaceuticals, agrochemicals, and materials science. Although the specific compound is not directly studied in the provided papers, related halogenated anilines and pyridines have been investigated, which can offer insights into the properties and reactivity of 6-Bromo-3-chloro-2,4-difluoroaniline.

Synthesis Analysis

The synthesis of halogenated aromatic compounds can often involve multi-step reactions, including halogenation, Sandmeyer reactions, and Grignard reactions. For instance, the synthesis of 4-chloro-2,5-difluorobenzoic acid from 2,5-difluoroaniline involves a Sandmeyer reaction followed by bromination and a Grignard reaction, with specific conditions optimized for yield and purity . While the synthesis of 6-Bromo-3-chloro-2,4-difluoroaniline is not detailed, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds is often characterized by X-ray crystallography. For example, the crystal and molecular structure of 2,6-dibromo-3-chloro-4-fluoroaniline has been determined, revealing monoclinic crystals with classical intra- and intermolecular hydrogen bonds and dispersive halogen interactions . These structural features are crucial for understanding the reactivity and physical properties of such compounds.

Chemical Reactions Analysis

Halogenated anilines can undergo various chemical reactions, including epoxidation, which can lead to cleavage of the carbon skeleton and formation of by-products like polyfluorocarboxylic acid sodium salts . Additionally, heat-induced reactions of halogenated indanes with tetrafluoroethylene have been studied, leading to the synthesis of complex fluorinated structures . These studies suggest that 6-Bromo-3-chloro-2,4-difluoroaniline could also participate in similar reactions, depending on the conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds can be influenced by their molecular structure. Quantum mechanical calculations, such as those performed on tetrafluoropyridines, can provide information on molecular stability, bond strength, and charge transfer, as well as thermodynamic properties like heat capacity, entropy, enthalpy, and Gibbs free energy . NMR spectroscopy is another powerful tool used to investigate the properties of halogenated compounds, as demonstrated by the study of 3-chloro-4-bromo-3,4,4-trifluorobutene-1 . These techniques could be applied to 6-Bromo-3-chloro-2,4-difluoroaniline to gain a comprehensive understanding of its properties.

科学研究应用

-

Quantum Chemical Calculations and Spectroscopic Properties

- Field: Quantum Chemistry

- Application: The Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectra of 2,6-dibromo-3-chloro-4-fluoroaniline in the solid phase were recorded and analyzed .

- Method: Quantum chemical calculations of the optimized molecular structure, energies, nonlinear optical (NLO) analysis, molecular surfaces, and vibrational analysis of this substance were performed .

- Results: The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies also confirm that charge transfer occurs within the molecule .

-

Hole-Transporting Material in Perovskite Solar Cells and OLEDs

- Field: Material Science

- Application: A conjugated quasiplanar triarylamines synthesized from 4-bromo-2,6-difluoroaniline is used as hole-transporting material in perovskite solar cells and OLEDs .

- Method: The compound is synthesized from 4-bromo-2,6-difluoroaniline .

- Results: The synthesized compound is used as a hole-transporting material, improving the efficiency of perovskite solar cells and OLEDs .

-

Fluorogenic Derivatizating Reagent for the Determination of Aminothiols

- Field: Analytical Chemistry

- Application: 4-Bromo-2,6-difluoroaniline was used in synthesis of ammonium 5-bromo-7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate, a fluorogenic derivatizating reagent for the determination of aminothiols by HPLC .

- Method: The compound is synthesized from 4-Bromo-2,6-difluoroaniline .

- Results: The synthesized compound is used as a fluorogenic derivatizating reagent for the determination of aminothiols by HPLC .

-

Synthesis of Active Pharmaceutical Intermediate

-

Synthesis of Herbicidal Compound

-

Synthesis of Substituted Phenylthiomorpholine Dioxide

-

Synthesis of Active Pharmaceutical Intermediate

-

Synthesis of Herbicidal Compound

-

Synthesis of Substituted Phenylthiomorpholine Dioxide

安全和危害

The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P271 (use only outdoors or in a well-ventilated area), and P260 (do not breathe dust/fume/gas/mist/vapours/spray) .

属性

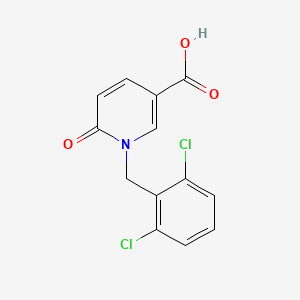

IUPAC Name |

6-bromo-3-chloro-2,4-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF2N/c7-2-1-3(9)4(8)5(10)6(2)11/h1H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZBCJHYBMSVAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)N)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378309 | |

| Record name | 6-bromo-3-chloro-2,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-chloro-2,4-difluoroaniline | |

CAS RN |

201849-12-9 | |

| Record name | 6-bromo-3-chloro-2,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B1303675.png)

![Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate](/img/structure/B1303676.png)

![2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile](/img/structure/B1303677.png)

![3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid](/img/structure/B1303678.png)

![2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile](/img/structure/B1303691.png)

![7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1303693.png)